molecular formula C8H15N3O4 B107928 H-Ala-Ala-Gly-OH CAS No. 16422-07-4

H-Ala-Ala-Gly-OH

Cat. No.: B107928
CAS No.: 16422-07-4
M. Wt: 217.22 g/mol
InChI Key: RLMISHABBKUNFO-WHFBIAKZSA-N
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Description

H-Ala-Ala-Gly-OH, also known as alanylalanylglycine, is a tripeptide composed of two alanine residues and one glycine residue. Peptides like this compound are fundamental building blocks of proteins and play crucial roles in various biological processes. The sequence of amino acids in peptides determines their structure and function, making them essential for understanding protein chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Gly-OH involves the formation of peptide bonds between the amino acids alanine and glycine. The process typically requires the protection of amino and carboxyl groups to prevent unwanted side reactions. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amino group and ester formation for the carboxyl group. The peptide bond formation is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) .

Industrial Production Methods

In industrial settings, solid-phase peptide synthesis (SPPS) is often employed for the large-scale production of peptides like this compound. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. This method allows for the efficient and automated synthesis of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Gly-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

    Oxidation and Reduction: The peptide can participate in redox reactions, although these are less common for simple peptides.

    Substitution: Functional groups on the amino acid side chains can be modified through substitution reactions.

Common Reagents and Conditions

Major Products

The primary products of hydrolysis are the free amino acids alanine and glycine. Other reactions may yield modified peptides or amino acids depending on the specific reagents and conditions used.

Scientific Research Applications

H-Ala-Ala-Gly-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-Ala-Gly-OH depends on its specific application. In biological systems, peptides can interact with enzymes, receptors, and other proteins to modulate various biochemical pathways. The specific molecular targets and pathways involved vary depending on the context of the research or application .

Comparison with Similar Compounds

Similar Compounds

    Ala-Gly: A dipeptide composed of alanine and glycine.

    Gly-Ala-Gly: A tripeptide with a different sequence of amino acids.

    Ala-Ala: A dipeptide composed of two alanine residues.

Uniqueness

H-Ala-Ala-Gly-OH is unique in its specific sequence of amino acids, which determines its distinct chemical and biological properties. The presence of two alanine residues and one glycine residue gives it unique structural characteristics compared to other peptides .

Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMISHABBKUNFO-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16422-07-4
Record name L-Alanyl-L-alanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16422-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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